molecular formula C20H20N2O4 B2889627 Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207051-70-4

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2889627
CAS No.: 1207051-70-4
M. Wt: 352.39
InChI Key: DWIHTUISDYCXOK-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a versatile molecule for scientific research and industrial applications.

Properties

IUPAC Name

methyl 6-ethoxy-4-(2-methoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-4-26-13-9-10-15-14(11-13)17(12-18(21-15)20(23)25-3)22-16-7-5-6-8-19(16)24-2/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIHTUISDYCXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents like tetrahydrofuran, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Biological Activity

Introduction

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

This structure consists of a quinoline core with an ethoxy group and a methoxyphenyl amino substituent, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assays

In a study involving several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), the compound showed IC50 values ranging from 10 to 25 µM, indicating moderate potency. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary tests against various bacterial strains showed promising results.

Antimicrobial Efficacy

The following table outlines the minimum inhibitory concentration (MIC) values against selected pathogens:

Bacterial StrainMIC (µg/mL)Reference Standard
Staphylococcus aureus32Ciprofloxacin
Escherichia coli64Amoxicillin
Pseudomonas aeruginosa128Gentamicin

These results suggest that this compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in vitro. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

In Vitro Inflammatory Assay Results

The following table summarizes the effects on cytokine production:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500300
IL-61200250

These findings indicate that this compound may serve as a potential therapeutic agent in inflammatory conditions.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may act through multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S phase.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways resulting in decreased inflammatory cytokine production.

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